molecular formula C12H14ClN3 B14052081 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]-

Cat. No.: B14052081
M. Wt: 235.71 g/mol
InChI Key: LJIQRYQTOONAEE-SECBINFHSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with (2R)-2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in disease progression . This inhibition can lead to reduced cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the chloro and pyrrolidinylmethyl substituents.

    6-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the pyrrolidinylmethyl group.

    2-[(2R)-2-Pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro substituent.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the chloro and pyrrolidinylmethyl groups enhances its potential as a therapeutic agent by improving its binding affinity and specificity towards molecular targets .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

6-chloro-2-[[(2R)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m1/s1

InChI Key

LJIQRYQTOONAEE-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)CC2=CC3=C(N2)N=C(C=C3)Cl

Canonical SMILES

C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)Cl

Origin of Product

United States

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